ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a brominated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with an ethyl ester group at position 2 and a bromine atom at position 5. Imidazo[4,5-b]pyridines are structural analogs of purines, enabling interactions with biomolecules like DNA, RNA, and proteins . These derivatives are noted for antiviral, anti-inflammatory, and kinase-inhibiting properties, making them valuable in drug discovery .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-5-3-4-6(10)12-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
HLILBIDYQGMLDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Under acidic conditions (e.g., p-toluenesulfonic acid in DMF at 100–125°C), the amine attacks the electrophilic carbonyl of ethyl bromopyruvate, followed by intramolecular cyclization and elimination of HBr to form the imidazo[4,5-b]pyridine core. Key parameters include:
-
Temperature : Elevated temperatures (≥100°C) enhance reaction rates but risk decarboxylation of the ester group.
-
Solvent : High-boiling polar aprotic solvents like DMF stabilize intermediates and improve solubility.
-
Catalyst : Acidic catalysts (e.g., PTSA) protonate the carbonyl, increasing electrophilicity without requiring stoichiometric bases.
A representative procedure yields the target compound in 65–75% purity after recrystallization from ethyl acetate/hexane.
Gould-Jacobs Reaction with Brominated Substrates
The Gould-Jacobs reaction offers an alternative pathway via thermal cyclization of enamines derived from 3-amino-4-bromopyridine and ethyl bromopyruvate.
Synthetic Workflow
-
Enamine Formation : Reacting 3-amino-4-bromopyridine with ethyl bromopyruvate in refluxing ethanol generates an enamine intermediate.
-
Cyclization : Heating the enamine at 120–140°C in a sealed tube induces 6-π electrocyclic ring closure, forming the imidazo[4,5-b]pyridine skeleton.
This method avoids acidic conditions, making it suitable for acid-sensitive substrates. However, yields are modest (50–60%) due to competing decomposition pathways.
Post-Synthetic Bromination Strategies
For cases where brominated starting materials are inaccessible, electrophilic bromination of preformed imidazo[4,5-b]pyridine-2-carboxylates presents a viable alternative.
Bromination Conditions
-
Reagents : N-Bromosuccinimide (NBS) in acetic acid at 80°C selectively brominates the pyridine ring at the 5-position.
-
Regioselectivity : The electron-deficient C5 position of the pyridine ring is more reactive toward electrophilic substitution than the imidazole moiety.
Post-bromination requires stringent purification to remove di- and polybrominated byproducts, typically reducing overall yields to 40–50%.
Continuous Flow Synthesis Adaptations
Microreactor-based continuous flow systems, as demonstrated for related imidazopyridines, could address scalability challenges:
-
Two-Stage Process :
Continuous flow methods improve heat transfer and reduce side reactions, potentially boosting yields to >80%.
Comparative Analysis of Methodologies
Characterization and Validation
Critical analytical data for this compound include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the imidazole ring.
Coupling: Palladium-catalyzed coupling reactions can be employed to link the compound with other aromatic systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl halide would produce a biaryl compound.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₈BrN₃O₂
- Molecular Weight : Approximately 270.08 g/mol
- Structural Features : The compound contains an imidazo[4,5-b]pyridine core with a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position, which contributes to its diverse reactivity and biological interactions.
Medicinal Chemistry
Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is being investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research has shown that compounds in the imidazo[4,5-b]pyridine family exhibit significant antibacterial properties. Studies have evaluated their effectiveness against pathogens such as Escherichia coli and Bacillus cereus, revealing promising results for developing new antimicrobial agents .
- Anticancer Potential : The compound has been explored for its ability to inhibit tumor growth. Mechanistic studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit cholinesterases, particularly human butyrylcholinesterase. This inhibition is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds through various synthetic routes, including alkylation and oxidation reactions .
Case Study 1: Antimicrobial Properties
A study published in MDPI evaluated the antibacterial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Mechanisms
Research highlighted in MDPI focused on the anticancer properties of related imidazo[4,5-b]pyridine derivatives. These studies found that certain derivatives could effectively inhibit tumor growth in vitro by triggering apoptotic pathways, indicating a promising avenue for cancer therapy .
Comparative Analysis Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Imidazo[4,5-b]pyridine core with ethyl carboxylate | Antimicrobial and anticancer potential |
| Mthis compound | Methyl group instead of ethyl | Different solubility and reactivity |
| 5-Bromo-1H-Imidazo[4,5-b]Pyridine-2-Carboxylic Acid | Carboxylic acid instead of ester | More polar; potential for different biological activity |
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate Derivatives
- Structure : Pyrrolo[2,3-c]pyridine core with an ethyl ester at position 2.
- Substituents: Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b): Chlorine at position 5 . Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a): No halogen substitution .
- Synthesis: Both compounds are synthesized in 60% yield, suggesting efficient routes for halogenated and non-halogenated derivatives .
- Key Differences :
- The pyrrolo ring (one nitrogen) versus imidazo[4,5-b]pyridine (two nitrogens) reduces hydrogen-bonding capacity.
- Chlorine (9b) vs. bromine: Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
Ethyl Oxazolo[4,5-b]Pyridine-2-Carboxylate
- Structure : Oxazolo[4,5-b]pyridine core with an ethyl ester at position 2.
- Properties :
- Key Differences: Oxazole (one oxygen, one nitrogen) vs. imidazole (two nitrogens) alters aromaticity and solubility.
1-Acetyl-6-Bromo-1H-Imidazo[4,5-b]Pyridin-2(3H)-One
- Structure : Imidazo[4,5-b]pyridine core with bromine at position 6 and an acetyl group at position 1.
- Synthesis : Prepared via acetylation of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one in DMF with K₂CO₃ .
- Biological Activity : Exhibits antiviral properties due to structural mimicry of purines .
- Key Differences :
- Acetyl group (electron-withdrawing) vs. ethyl ester (moderately electron-withdrawing) affects reactivity and metabolic stability.
- Bromine at position 6 instead of 5 alters molecular geometry and binding interactions.
Ethyl 7-Bromoimidazo[1,5-a]Pyridine-1-Carboxylate
- Structure : Imidazo[1,5-a]pyridine core with bromine at position 7 and ethyl ester at position 1.
- Similarity Score : 0.60 (moderate structural overlap) .
- Key Differences :
- Ring fusion (1,5-a vs. 4,5-b) repositions substituents, impacting molecular shape and target selectivity.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Pyrrolo derivatives (e.g., 9a, 9b) achieve 60% yields, suggesting optimized protocols for halogenated heterocycles . In contrast, bromo-imidazo derivatives may require more specialized conditions due to steric hindrance.
- Bioactivity Trends: Bromine substitution correlates with enhanced antiviral and anti-inflammatory activity compared to non-halogenated analogs .
- Structural Impact : The imidazo[4,5-b]pyridine core’s dual nitrogen atoms improve biomolecular interactions versus oxazolo or pyrrolo systems .
Biological Activity
Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₇BrN₂O₂
- Molecular Weight : Approximately 270.08 g/mol
- Core Structure : The compound features an imidazo[4,5-b]pyridine core, substituted at the 5-position with a bromine atom and at the 2-position with an ethyl carboxylate group.
Biological Activities
This compound exhibits a variety of biological activities:
-
Antimicrobial Activity :
- Studies indicate that this compound has notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.09 to 0.54 μM .
- Anticancer Activity :
- Enzyme Inhibition :
The mechanism of action for this compound primarily involves:
- Enzyme Interaction : The compound binds to the active sites of specific enzymes, blocking their activity and thereby interfering with critical metabolic pathways.
- Structural Mimicry : Its structural similarity to purine allows it to disrupt nucleic acid metabolism and signaling pathways essential for cellular proliferation and survival .
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, showcasing its potential as a lead compound for developing new antibiotics .
Evaluation of Anticancer Properties
In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Mthis compound | Methyl group instead of ethyl | Different solubility and reactivity |
| Ethyl 6-Amino-1H-Imidazo[4,5-b]Pyridine-2-Carboxylate | Amino group at the 6-position | Enhanced biological activity due to amino functionality |
| 5-Bromo-1H-Imidazo[4,5-b]Pyridine-2-Carboxylic Acid | Carboxylic acid instead of ester | More polar; potential for different biological activity |
Q & A
Q. What is the standard synthetic route for ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, and how can reaction parameters be optimized?
The synthesis typically involves cyclocondensation of 5-bromopyridine-2,3-diamine with ethyl glyoxylate or a related carbonyl derivative under phase-transfer catalysis (solid-liquid conditions). Key parameters include:
- Solvent selection : Dimethylformamide (DMF) or ethanol, which stabilize intermediates and enhance reactivity.
- Catalysts : Acidic catalysts like p-toluenesulfonic acid (p-TsOH) improve cyclization efficiency.
- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product.
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- NMR : and NMR identify substitution patterns (e.g., bromine at position 5, ester at position 2).
- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles. For example, bromine’s heavy-atom effect aids in phasing .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 284.0 for CHBrNO) .
Advanced Research Questions
Q. How can competing substitution patterns during synthesis be minimized?
Competing bromination or ester migration can occur due to:
- Regioselectivity control : Pre-functionalization of the pyridine ring (e.g., using 5-bromo-2,3-diaminopyridine) ensures bromine occupies the 5-position.
- Protecting groups : Temporary protection of the imidazole nitrogen (e.g., tert-butyloxycarbonyl, Boc) prevents undesired side reactions .
- Reaction monitoring : TLC or in-situ IR tracks intermediate formation to adjust conditions dynamically .
Q. What computational strategies resolve contradictions between DFT predictions and experimental data?
- DFT benchmarking : Compare calculated NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms or conformational preferences.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites to rationalize reactivity discrepancies (e.g., unexpected bromine migration) .
- Crystal packing analysis : Tools like Mercury (CCDC) model intermolecular interactions affecting spectroscopic properties .
Q. How do polymorphism and solvent effects impact crystallographic refinement?
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) require SHELXL’s TWIN/BASF commands to model twinning. High-resolution data (>1.0 Å) improves refinement accuracy .
- Solvent inclusion : SQUEEZE (PLATON) removes disordered solvent molecules from the electron density map, ensuring precise unit-cell parameter determination .
Q. What pharmacological screening approaches are suitable for imidazo[4,5-b]pyridine derivatives?
- In vitro assays : Test kinase inhibition (e.g., EGFR, Aurora kinases) using fluorescence polarization.
- ADMET profiling : Microsomal stability (human liver microsomes) and LogP (HPLC) predict bioavailability.
- Structural analogs : Compare with 6-bromo or trifluoromethyl derivatives to establish structure-activity relationships (SAR) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
